molecular formula C13H20 B14616721 1-Tert-butyl-4-propylbenzene CAS No. 58567-80-9

1-Tert-butyl-4-propylbenzene

Cat. No.: B14616721
CAS No.: 58567-80-9
M. Wt: 176.30 g/mol
InChI Key: XLJCEWXIEVXDCP-UHFFFAOYSA-N
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Description

1-Tert-butyl-4-propylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It consists of a benzene ring substituted with a tert-butyl group and a propyl group at the para positions

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Tert-butyl-4-propylbenzene can be synthesized through Friedel-Crafts alkylation. This involves the reaction of benzene with tert-butyl chloride and propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction conditions typically include anhydrous conditions and a controlled temperature to ensure the selective formation of the desired product .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalytic systems and process optimization techniques can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Tert-butyl-4-propylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Halogenation: Chlorine or bromine in the presence of a Lewis acid catalyst.

    Nitration: Nitric acid and sulfuric acid mixture.

    Oxidation: Potassium permanganate or chromium trioxide under acidic conditions.

Major Products Formed:

    Halogenation: Formation of halogenated derivatives.

    Nitration: Formation of nitro derivatives.

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

Scientific Research Applications

1-Tert-butyl-4-propylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-tert-butyl-4-propylbenzene in chemical reactions involves the interaction of its aromatic ring with electrophiles or nucleophiles. The tert-butyl and propyl groups influence the reactivity and orientation of the substituents on the benzene ring. The molecular targets and pathways involved depend on the specific reaction and conditions employed .

Comparison with Similar Compounds

Uniqueness: 1-Tert-butyl-4-propylbenzene is unique due to the presence of both tert-butyl and propyl groups, which impart distinct chemical and physical properties

Properties

CAS No.

58567-80-9

Molecular Formula

C13H20

Molecular Weight

176.30 g/mol

IUPAC Name

1-tert-butyl-4-propylbenzene

InChI

InChI=1S/C13H20/c1-5-6-11-7-9-12(10-8-11)13(2,3)4/h7-10H,5-6H2,1-4H3

InChI Key

XLJCEWXIEVXDCP-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)C(C)(C)C

Origin of Product

United States

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